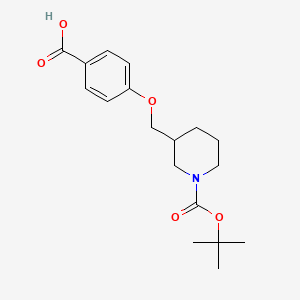
4-N-Boc-Amino-3-fluorophenylboronic acid
Vue d'ensemble
Description
4-N-Boc-Amino-3-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C11H15BFNO4 and a molecular weight of 255.05 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring. It is primarily used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes . This interaction can inhibit the function of the target protein, leading to various downstream effects.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Action Environment
The action, efficacy, and stability of 4-N-Boc-Amino-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Additionally, factors such as pH and the presence of other reactive species in the environment can influence the compound’s reactivity and efficacy.
Analyse Biochimique
Biochemical Properties
4-N-Boc-Amino-3-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of boron-containing compounds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential in the inhibition of serine proteases and other enzymes that contain active site serine residues. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these pathways, leading to changes in cellular function. For example, the compound can inhibit the activity of certain kinases, which play a critical role in cell signaling and gene expression. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity through the formation of reversible covalent bonds. This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound can activate or inhibit other biomolecules, such as receptors and transporters, through similar binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular localization is critical for the compound’s ability to modulate cellular processes and interact with target biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Boc-Amino-3-fluorophenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino group.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.
Fluorination: The fluorine atom is introduced through electrophilic fluorination, typically using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-Boc-Amino-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
4-N-Boc-Amino-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
4-N-Boc-Amino-3-fluorophenylboronic acid can be compared with other boronic acid derivatives:
(4-Amino-3-fluorophenyl)boronic acid: Lacks the Boc protection, making it more reactive but less stable.
tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Contains a boronate ester instead of a boronic acid group, offering different reactivity.
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with different protecting groups and reactivity.
The uniqueness of this compound lies in its combination of a Boc-protected amino group, a fluorine atom, and a boronic acid group, providing a versatile and stable building block for various synthetic applications.
Propriétés
IUPAC Name |
[3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-5-4-7(12(16)17)6-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDXWWVPJSNDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624413 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218301-87-2 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]-3-fluorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)





![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)




